Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate is a fluorinated organic compound with the molecular formula C₉H₁₆FNO₂ and a molecular weight of 189.23 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further substituted with a tert-butyl ester group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method includes the alkylation of azetidine with fluoromethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted azetidines, oxidized derivatives, reduced compounds, and carboxylic acids .
Scientific Research Applications
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The azetidine ring structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound has a similar structure but with a dimethylamino group instead of a fluoromethyl group.
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: This compound contains an additional fluorine atom on the azetidine ring.
Uniqueness
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPIOVGGXEYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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